5-Methyl-1,2,4-oxadiazole-3-carboxamide
Overview
Description
5-Methyl-1,2,4-oxadiazole-3-carboxamide is a heterocyclic compound featuring a five-membered ring with one oxygen and two nitrogen atoms. This compound is part of the oxadiazole family, known for its diverse applications in medicinal chemistry, agriculture, and material science. The presence of the oxadiazole ring imparts unique chemical properties, making it a valuable scaffold in drug design and other scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2,4-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amidoxime with carboxylic acid derivatives in the presence of dehydrating agents like carbonyl diimidazole (CDI) in toluene . The reaction is carried out at elevated temperatures to facilitate the formation of the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of solvents and reagents is carefully controlled to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1,2,4-oxadiazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or carbon atoms within the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
5-Methyl-1,2,4-oxadiazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its role in drug design, particularly in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of agrochemicals and as a precursor for high-energy materials.
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites makes it effective in disrupting biological processes .
Comparison with Similar Compounds
- 1,2,3-Oxadiazole
- 1,2,5-Oxadiazole
- 1,3,4-Oxadiazole
Comparison: 5-Methyl-1,2,4-oxadiazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-methyl-1,2,4-oxadiazole-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c1-2-6-4(3(5)8)7-9-2/h1H3,(H2,5,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIQNJEYFIKOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.